4-Cyano-2-fluoro-N-{[4-(5-methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}benzamide
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Overview
Description
4-Cyano-2-fluoro-N-((3-hydroxy-4-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, a fluoro substituent, and a benzo[d]oxazole moiety. These functional groups contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-fluoro-N-((3-hydroxy-4-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[d]oxazole Moiety: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative to form the benzo[d]oxazole ring.
Introduction of the Fluoro and Cyano Groups: The fluoro and cyano substituents are introduced through nucleophilic substitution reactions using suitable reagents like fluorinating agents and cyanide sources.
Coupling Reactions: The final step involves coupling the benzo[d]oxazole derivative with a suitable isothiocyanate to form the desired carbamothioylbenzamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-fluoro-N-((3-hydroxy-4-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-Cyano-2-fluoro-N-((3-hydroxy-4-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-Cyano-2-fluoro-N-((3-hydroxy-4-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-2-fluoro-N-(phenylcarbamothioyl)benzamide: Lacks the benzo[d]oxazole moiety, resulting in different chemical properties and biological activities.
2-Fluoro-4-cyano-N-(3-hydroxyphenyl)benzamide: Similar structure but without the carbamothioyl group, leading to variations in reactivity and applications.
Uniqueness
4-Cyano-2-fluoro-N-((3-hydroxy-4-(5-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide is unique due to the presence of the benzo[d]oxazole moiety, which imparts specific electronic and steric effects. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents.
Properties
CAS No. |
593238-87-0 |
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Molecular Formula |
C23H15FN4O3S |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
4-cyano-2-fluoro-N-[[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H15FN4O3S/c1-12-2-7-20-18(8-12)27-22(31-20)16-6-4-14(10-19(16)29)26-23(32)28-21(30)15-5-3-13(11-25)9-17(15)24/h2-10,29H,1H3,(H2,26,28,30,32) |
InChI Key |
XDPIFDXABDAELS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)NC(=S)NC(=O)C4=C(C=C(C=C4)C#N)F)O |
Origin of Product |
United States |
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